N-[(4-benzamidophenyl)carbamothioyl]-3-bromo-4-ethoxybenzamide
Overview
Description
N-[(4-benzamidophenyl)carbamothioyl]-3-bromo-4-ethoxybenzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzamide group, a carbamothioyl group, and a bromo-ethoxybenzamide moiety
Preparation Methods
The synthesis of N-[(4-benzamidophenyl)carbamothioyl]-3-bromo-4-ethoxybenzamide typically involves multiple steps. One common method includes the selective acylation of 4-thioureidobenzenesulfonamide with various aliphatic, benzylic, vinylic, and aromatic acyl chlorides under mild conditions . This process ensures the formation of the desired compound with high purity and yield. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing advanced equipment and optimized reaction conditions to ensure efficiency and cost-effectiveness.
Chemical Reactions Analysis
N-[(4-benzamidophenyl)carbamothioyl]-3-bromo-4-ethoxybenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it has been studied for its potential as an enzyme inhibitor, particularly against carbonic anhydrases . In medicine, its derivatives are being explored for their potential therapeutic effects, including anti-inflammatory and antimicrobial properties . In the industry, it is used in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-benzamidophenyl)carbamothioyl]-3-bromo-4-ethoxybenzamide involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it binds to the active site of carbonic anhydrases, preventing the enzyme from catalyzing the conversion of carbon dioxide and water to bicarbonate and protons . This inhibition can lead to various physiological effects, depending on the specific enzyme and biological context.
Comparison with Similar Compounds
N-[(4-benzamidophenyl)carbamothioyl]-3-bromo-4-ethoxybenzamide can be compared with other similar compounds, such as N-[(4-sulfamoylphenyl)carbamothioyl] amides and N-[(3-benzamidophenyl)carbamothioyl]-3,4,5-trimethoxybenzamide These compounds share structural similarities but differ in their functional groups and specific applications
Properties
IUPAC Name |
N-[(4-benzamidophenyl)carbamothioyl]-3-bromo-4-ethoxybenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20BrN3O3S/c1-2-30-20-13-8-16(14-19(20)24)22(29)27-23(31)26-18-11-9-17(10-12-18)25-21(28)15-6-4-3-5-7-15/h3-14H,2H2,1H3,(H,25,28)(H2,26,27,29,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZZEMKJLGHZAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20BrN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.